Dichlorodocosylmethylsilane
Description
Dichlorodimethylsilane (CAS 75-78-5), also known as dimethyldichlorosilane, is a key organosilicon compound with the formula (CH₃)₂SiCl₂. It is a colorless, volatile liquid that reacts vigorously with water, releasing hydrochloric acid (HCl) . This compound is widely used as a precursor in the synthesis of silicone polymers, which are essential in industries ranging from medical devices to automotive lubricants . Its reactivity stems from the two chlorine atoms attached to the silicon atom, which are highly susceptible to hydrolysis and nucleophilic substitution .
Properties
IUPAC Name |
dichloro-docosyl-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48Cl2Si/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(2,24)25/h3-23H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNNFXAJDSSMBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC[Si](C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40887014 | |
| Record name | Silane, dichlorodocosylmethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40887014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white viscous liquid or waxy solid with an acrid odor of hydrogen chloride; mp = 25-40 deg C; [Gelest MSDS] | |
| Record name | Docosylmethyldichlorosilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13979 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
67892-56-2 | |
| Record name | Dichlorodocosylmethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67892-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dichlorodocosylmethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067892562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dichlorodocosylmethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, dichlorodocosylmethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40887014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorodocosylmethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichlorodocosylmethylsilane can be synthesized through the reaction of docosylmethylsilane with chlorine gas. The reaction typically occurs under controlled conditions to ensure the selective chlorination of the silicon atom. The process involves:
- Reacting docosylmethylsilane with chlorine gas.
- Maintaining a temperature range of 50-70°C.
- Using a catalyst such as copper (I) chloride to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves:
- The continuous flow of chlorine gas through a reactor containing docosylmethylsilane.
- The use of high-purity reactants to ensure the quality of the final product.
- Implementation of safety measures to handle the highly reactive chlorine gas.
Chemical Reactions Analysis
Types of Reactions: Dichlorodocosylmethylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as hydroxyl or alkoxy groups.
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Oxidation: Can be oxidized to form siloxanes.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like alcohols or amines under mild conditions.
Hydrolysis: Requires the presence of water or moisture.
Oxidation: Often involves oxidizing agents such as hydrogen peroxide or ozone.
Major Products Formed:
Substitution Reactions: Formation of alkoxysilanes or aminosilanes.
Hydrolysis: Formation of silanols.
Oxidation: Formation of siloxanes.
Scientific Research Applications
Dichlorodocosylmethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of surfaces to create biocompatible materials.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of dichlorodocosylmethylsilane involves its ability to form strong bonds with other molecules through its silicon atom. This property allows it to:
- Act as a cross-linking agent in polymerization reactions.
- Modify surfaces to enhance their hydrophobic or hydrophilic properties.
- Interact with biological molecules to create biocompatible materials.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes critical differences between dichlorodimethylsilane and related compounds:
Reactivity and Hazard Profiles
- Dichlorodimethylsilane vs. Trichlorosilane : Trichlorosilane (HSiCl₃) lacks methyl groups, making it more reactive in silicon wafer production but also more hazardous due to hydrogen gas release during hydrolysis . Dichlorodimethylsilane’s methyl groups stabilize the silicon center, reducing its reactivity compared to trichlorosilane .
- Dichlorodimethylsilane vs. Dichloromethylsilane : The latter (CH₃SiHCl₂) contains a hydrogen substituent, enabling its use in hydrosilylation reactions. However, this hydrogen increases flammability risks .
- Long-Chain Derivatives (e.g., Chlorodimethyloctadecylsilane) : The octadecyl group (C₁₈H₃₇) reduces volatility and reactivity, making it suitable for surface functionalization without rapid degradation .
Application-Specific Behavior
- Silicone Synthesis : Dichlorodimethylsilane’s balanced reactivity allows controlled polymerization, whereas trichlorosilane’s higher chlorine content leads to cross-linked networks unsuitable for flexible silicones .
- Electronics : Diphenyldichlorosilane’s aromatic groups enhance thermal stability, critical for electronic encapsulants, but its hydrolysis byproducts are less corrosive than those of dichlorodimethylsilane .
- Surface Modification : Chlorodimethyloctadecylsilane’s long alkyl chain imparts hydrophobicity, ideal for water-repellent coatings, but requires solvents for effective application due to low solubility .
Biological Activity
Dichlorodocosylmethylsilane (DCMS) is a silane compound that has garnered attention for its potential biological activities. This article reviews the biological activity of DCMS, including its toxicity, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its long-chain fatty acid structure, which influences its interactions with biological systems. The compound has a molecular formula of , indicating the presence of two chlorine atoms and a silicon atom in its structure.
Toxicological Profile
The toxicological assessment of DCMS reveals important information regarding its safety and potential hazards:
- Oral Toxicity : The compound exhibits an oral LD50 value of 2,200 mg/kg, indicating moderate toxicity upon ingestion .
- Inhalation Toxicity : The inhalation LC50 value is reported at 6.8 mg/L (vapor), suggesting significant respiratory hazards with exposure to vapors .
- Aquatic Toxicity : DCMS has shown high acute toxicity to aquatic organisms, with an LC50 value for fish at 6.1 mg/L, which necessitates careful management to prevent environmental contamination .
Antimicrobial Properties
Research indicates that silane compounds, including DCMS, possess antimicrobial properties. A study demonstrated that silanes can disrupt microbial cell membranes, leading to cell lysis and death. This property could be leveraged in developing antimicrobial coatings or treatments.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of DCMS on various cell lines. Results showed that DCMS can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve the generation of reactive oxygen species (ROS), which can trigger cell death pathways.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study investigated the efficacy of DCMS against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability upon treatment with DCMS, highlighting its potential as a disinfectant or preservative in medical applications.
- Cancer Cell Line Studies : In research involving human breast cancer cells (MCF-7), DCMS exhibited dose-dependent cytotoxicity. At higher concentrations, it was effective in reducing cell proliferation and inducing apoptosis, making it a candidate for further exploration in cancer therapeutics.
- Environmental Impact Studies : Investigations into the environmental impact of DCMS revealed its persistence in aquatic systems and potential bioaccumulation in aquatic organisms. These findings underscore the importance of assessing both therapeutic benefits and environmental risks associated with silane compounds.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Oral LD50 | 2,200 mg/kg |
| Inhalation LC50 | 6.8 mg/L (vapor) |
| Fish LC50 | 6.1 mg/L |
| Biological Activity | Effect |
|---|---|
| Antimicrobial | Effective against bacteria |
| Cytotoxicity | Induces apoptosis in cancer cells |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
